Product packaging for 9-(3-Chlorophenyl)-9H-fluorene(Cat. No.:CAS No. 32377-11-0)

9-(3-Chlorophenyl)-9H-fluorene

Cat. No.: B14692685
CAS No.: 32377-11-0
M. Wt: 276.8 g/mol
InChI Key: YVJNFNZRQMRMRM-UHFFFAOYSA-N
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Description

9-(3-Chlorophenyl)-9H-fluorene is a fluorene-based organic compound of significant interest in research and development, particularly in medicinal chemistry and materials science. The fluorene scaffold is a versatile building block known for its rigid, planar structure, which facilitates interaction with various biological targets and contributes to the electronic properties of functional materials . In pharmaceutical research, fluorene derivatives are recognized for a broad spectrum of pharmacological activities. Synthetic analogues have been designed and evaluated as potential anticancer agents, demonstrating significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Furthermore, fluorene-based molecules have shown promise as antimicrobial agents against various Gram-positive and Gram-negative bacteria and fungi . A key mechanism of action for many bioactive fluorenes is the inhibition of the enzyme dihydrofolate reductase (DHFR), a established target for both anticancer and antibacterial drug design . This compound serves as a key synthetic intermediate for exploring these and other biological pathways. Beyond biomedical applications, fluorene derivatives are crucial in developing advanced materials. They are extensively used in the synthesis of polymers and copolymers for organic light-emitting diodes (OLEDs), flat-panel displays, and solar cells due to their exceptional optical and electrical properties . Additionally, structurally similar fluorene amines are employed as specialty hardeners in epoxy resin systems for electronic applications, such as printed circuit boards and capacitors, where they impart outstanding electrical properties and low water absorption . Researchers can utilize this compound as a foundational precursor for synthesizing more complex molecules for these diverse applications. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13Cl B14692685 9-(3-Chlorophenyl)-9H-fluorene CAS No. 32377-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32377-11-0

Molecular Formula

C19H13Cl

Molecular Weight

276.8 g/mol

IUPAC Name

9-(3-chlorophenyl)-9H-fluorene

InChI

InChI=1S/C19H13Cl/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H

InChI Key

YVJNFNZRQMRMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 9 3 Chlorophenyl 9h Fluorene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 9-(3-chlorophenyl)-9H-fluorene, both ¹H and ¹³C NMR spectroscopy provide critical data for the assignment of all proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-arylfluorenes typically exhibits distinct signals for the aromatic protons of the fluorene (B118485) and the substituted phenyl ring, as well as a characteristic singlet for the proton at the C9 position. In the case of 9-phenyl-9H-fluorene, the proton at C9 appears as a singlet at approximately 5.05 ppm. The aromatic protons of the fluorene moiety and the phenyl group resonate in the region of 7.09-7.80 ppm. The specific substitution pattern on the phenyl ring in this compound will influence the chemical shifts and coupling patterns of the protons on that ring, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For fluorene derivatives, distinct signals are observed for the quaternary and protonated carbon atoms. The chemical shift of the C9 carbon is particularly diagnostic and appears around 50 ppm in many 9-substituted fluorenes. rsc.org The carbons of the fluorene and chlorophenyl rings will have characteristic chemical shifts determined by their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for 9-Arylfluorene Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
9-phenyl-9H-fluorene 7.80 (d, 2H), 7.38 (t, 2H), 7.31 (d, 2H), 7.26 (m, 6H), 7.09 (d, 2H), 5.05 (s, 1H) Not explicitly provided rsc.org
9-mesityl-4-methyl-9H-fluorene 8.15 (d, 1H), 7.64–7.49 (m, 1H), 7.45–7.40 (m, 2H), 7.32 (dd, 2H), 7.20 (s, 1H), 6.99 (s, 1H), 6.84 (s, 1H), 5.65 (s, 1H), 2.95 (s, 3H), 2.85 (s, 3H), 2.46 (s, 3H), 1.29 (s, 3H) 147.80, 147.77, 142.02, 139.09, 137.99, 137.82, 136.26, 134.38, 133.24, 130.68, 129.22, 128.94, 127.09, 127.00, 126.87, 126.63, 124.17, 123.31, 121.76, 49.88, 21.90, 21.25, 21.03, 18.88 rsc.org
9-mesityl-2-(trifluoromethyl)-9H-fluorene 8.00 (d, 1H), 7.98 (d, 1H), 7.79 (d, 1H), 7.63 (s, 1H), 7.54 (t, 1H), 7.44 (t, 1H), 7.38 (d, 1H), 7.18 (s, 1H), 6.81 (s, 1H), 5.64 (s, 1H), 2.81 (s, 3H), 2.41 (s, 3H), 1.22 (s, 3H) 148.07, 147.79, 144.36, 139.51, 137.80, 137.73, 136.77, 132.80, 130.82, 129.16, 128.51, 127.24, 124.41, 124.32, 124.30, 121.13, 121.11, 120.82, 120.17, 49.95, 21.78, 20.90, 18.77 rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching vibration: The C-Cl stretching vibration for an aryl chloride is expected in the 1100-800 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

The NIST WebBook provides a reference spectrum for fluorene, showing characteristic peaks that would also be present in its derivatives. nist.gov The specific frequencies for this compound can be compared to those of related fluorene compounds to confirm the presence of the chlorophenyl substituent.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
C-Cl Stretch 1100-800
Aromatic C-H Bending (out-of-plane) 900-675

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy of Conjugated Fluorene Derivatives

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy are used to study the electronic transitions in conjugated molecules like this compound. The extended π-system of the fluorene core gives rise to characteristic absorption and emission properties.

UV-Vis Absorption: Fluorene and its derivatives typically exhibit strong absorption bands in the UV region, which are assigned to π-π* transitions. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the fluorene ring system. For instance, increasing the conjugation length or the strength of donor-acceptor groups can lead to a red-shift in the absorption maxima. nih.gov Fluorene itself has an excitation peak at 261 nm. aatbio.com

Photoluminescence: Many fluorene derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). The photoluminescence properties, including the quantum yield and emission color, are highly dependent on the molecular structure. Some fluorene derivatives with specific substituents have been shown to exhibit phosphorescence at room temperature. rsc.org The introduction of a chlorophenyl group at the C9 position can modulate the photophysical properties of the fluorene core.

Table 3: Photophysical Data for Fluorene and a Representative Derivative

Compound Absorption λmax (nm) Emission λmax (nm) Reference
Fluorene 261 302 aatbio.com
Polyaniline-fluorene system Excitation: 258, Emission: 324 Not explicitly provided mdpi.com

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotope peak (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for 9-substituted fluorenes may involve the loss of the substituent at the C9 position or cleavage of the fluorene ring itself. The fragmentation pattern is a unique fingerprint of the molecule. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would determine:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The dihedral angle between the fluorene ring system and the 3-chlorophenyl ring. In related structures like 3,9'-bi(9H-fluorene), the dihedral angle between the two fluorene units is 78.57 (6)°. nih.gov

Intermolecular interactions: The presence of any significant intermolecular interactions in the solid state, such as π-π stacking or C-H···π interactions, which influence the crystal packing. In the crystal structure of a related fluorene derivative, weak π-π stacking interactions were observed.

This detailed structural information is crucial for understanding the structure-property relationships of this compound and for the design of new materials with specific properties.

Computational and Theoretical Studies on 9 3 Chlorophenyl 9h Fluorene and Analogous Structures

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. arxiv.orgnih.gov DFT calculations, particularly using functionals like B3LYP, are frequently employed to optimize the molecular geometry of fluorene (B118485) derivatives. chemrxiv.orgnih.gov These calculations help in determining the most stable three-dimensional arrangement of atoms in the molecule. For instance, in substituted fluorenes, the planarity of the fluorene unit can be influenced by the nature and position of the substituent groups. mdpi.com

The electronic structure of these compounds is also a key area of investigation. DFT allows for the analysis of how electrons are distributed within the molecule, which is crucial for understanding its chemical and physical properties. nih.govaps.org For example, the introduction of a chlorophenyl group at the 9-position of the fluorene core significantly impacts the electronic properties. researchgate.net The electronegativity of the chlorine atom can induce a dipole moment and alter the charge distribution across the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels and Band Gaps)

For 9-(3-Chlorophenyl)-9H-fluorene and its analogs, DFT calculations are used to determine the energies of the HOMO and LUMO. scispace.com The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org The presence of the electron-withdrawing chlorophenyl group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted fluorene.

The HOMO-LUMO gap is a key factor in determining the electronic and optical properties of these materials. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can lead to absorption of light at longer wavelengths. rsc.org The substituent on the fluorene core can be modified to tune these energy levels and the band gap for specific applications. researchgate.net For example, introducing different functional groups on the phenyl ring can systematically alter the HOMO and LUMO energies. scispace.com

Below is a table summarizing typical data obtained from such calculations for fluorene derivatives:

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Fluorene Derivative 1-5.70-2.912.79
Fluorene Derivative 2-5.53-3.132.40
Fluorene Derivative 3-5.14-3.132.01

This table presents illustrative data for representative fluorene derivatives to demonstrate the typical range of values obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Spectroscopic Properties (e.g., absorption and emission spectra)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their spectroscopic properties. pku.edu.cn This method is particularly valuable for understanding the absorption and emission of light by compounds like this compound.

By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule. pku.edu.cn For fluorene derivatives, the position of the main absorption bands is influenced by the electronic structure, particularly the HOMO-LUMO gap. nih.gov The chlorophenyl substituent in this compound is expected to cause a shift in the absorption maxima compared to the parent fluorene molecule.

Similarly, TD-DFT can be used to predict the emission spectra (fluorescence and phosphorescence) by calculating the properties of the first excited singlet and triplet states. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated. These theoretical predictions are crucial for designing materials with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs).

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. wiley.comsmu.edu DFT calculations are a powerful tool for predicting and interpreting the vibrational spectra of molecules like this compound.

By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding IR and Raman intensities. smu.edu This allows for the assignment of specific peaks in the experimental spectrum to particular vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and vibrations involving the C-Cl bond. nih.gov

For instance, the characteristic vibrational frequencies of the fluorene core and the chlorophenyl ring can be identified. The calculated spectrum can be compared with experimental data, such as that available in the NIST Chemistry WebBook for fluorene, to validate the computational model and aid in the structural elucidation of new derivatives. nist.gov This detailed analysis of vibrational modes provides a deeper understanding of the molecule's bonding and structure.

Reactivity Descriptors and Electronic Parameters from Quantum Chemical Calculations

Quantum chemical calculations provide a wealth of information that can be used to derive various reactivity descriptors and electronic parameters. ethz.ch These descriptors help in predicting the chemical behavior of a molecule without the need for experimental studies. dntb.gov.uanih.gov

For this compound, important reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the electrophilic character of a molecule. nih.gov

These parameters are derived from the HOMO and LUMO energies and provide a quantitative basis for understanding the molecule's reactivity in various chemical reactions. For example, a higher electrophilicity index suggests that the molecule will be a good electrophile. The presence of the chlorine atom in this compound is expected to influence these descriptors, making the molecule more susceptible to nucleophilic attack compared to unsubstituted fluorene.

A representative table of calculated reactivity descriptors for a fluorene derivative is shown below:

ParameterValue (eV)
Ionization Potential (IP)6.2
Electron Affinity (EA)1.5
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Electrophilicity Index (ω)3.15

This table provides illustrative values for a generic fluorene derivative to showcase the type of data generated.

Conformational Analysis and Investigation of Intramolecular Interactions (e.g., C-H···π interactions)

The three-dimensional structure and conformational flexibility of a molecule are crucial for its properties and function. Computational methods are used to perform conformational analysis, which involves identifying the different stable conformations (rotational isomers) of a molecule and their relative energies.

Furthermore, these calculations can reveal subtle intramolecular interactions that contribute to the stability of certain conformations. A common and important type of non-covalent interaction in aromatic systems is the C-H···π interaction. researchgate.net In this compound, there is the possibility of C-H bonds from the fluorene moiety interacting with the π-electron cloud of the chlorophenyl ring, and vice versa. These weak interactions can play a significant role in dictating the preferred conformation and influencing the crystal packing of the molecule. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular and intramolecular interactions. mdpi.com

Derivatization Strategies and Functional Group Transformations on Fluorene Based Scaffolds

Regioselective Functionalization of the Fluorene (B118485) Core (e.g., C-2, C-7, and C-9 positions)

The fluorene molecule presents several reactive sites for functionalization, with the C-2, C-7, and C-9 positions being the most synthetically accessible and commonly targeted for modification. mdpi.comresearchgate.net The C-9 position is particularly reactive due to the acidity of its benzylic protons, making it susceptible to deprotonation and subsequent alkylation or arylation. thieme-connect.dewikipedia.org This reactivity is often exploited to introduce substituents that can modulate the electronic and steric properties of the molecule. researchgate.net

The C-2 and C-7 positions, located on the peripheral phenyl rings, are also key sites for derivatization. Functionalization at these positions, often achieved through electrophilic aromatic substitution or cross-coupling reactions, can extend the π-conjugation of the fluorene system, influencing its photophysical properties. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups at C-2 and C-7 can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of fluorene-based materials for applications in organic light-emitting diodes (OLEDs). mdpi.com

A common strategy for regioselective functionalization involves the use of directing groups or the inherent reactivity differences of the various positions on the fluorene core. For example, Friedel-Crafts acylation of 9H-fluorene can be controlled to yield either mono- or di-acetylated products at the C-2 and C-7 positions depending on the reaction conditions. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely employed to introduce a variety of substituents at specific positions of the fluorene core with high regioselectivity. ossila.com

Introduction of Diverse Functional Groups at the 9-Position for Tailored Properties

The C-9 position of the fluorene scaffold is a versatile handle for introducing a wide array of functional groups to tailor the molecule's properties for specific applications. researchgate.netresearchgate.net The acidity of the C-9 protons allows for easy deprotonation to form the fluorenyl anion, a potent nucleophile that can react with various electrophiles. wikipedia.org This has enabled the synthesis of a vast library of 9-substituted fluorenes.

Mono- and di-substitution at the C-9 position are common strategies. researchgate.net Introducing bulky substituents at this position can prevent intermolecular interactions and aggregation, which is crucial for maintaining high fluorescence quantum yields in the solid state. researchgate.net Furthermore, the tetrahedral geometry at a disubstituted C-9 atom can lead to a more three-dimensional structure, enhancing the solubility and processability of fluorene-based materials. researchgate.net

The nature of the substituent at the 9-position significantly impacts the electronic properties. For example, introducing electron-donating groups can raise the HOMO energy level, facilitating hole injection in electronic devices. mdpi.comnih.gov Conversely, electron-withdrawing groups can lower the LUMO energy level, improving electron injection and transport. researchgate.net The introduction of N-donor substituents at the C-9 position has been shown to significantly alter the absorption, emission, and electrochemical properties of fluorene derivatives, leading to a reduction in the energy gap. mdpi.comnih.gov

Modifications and Transformations of Aromatic Rings (e.g., chloro-aryl ring functionalization)

The aromatic rings of the fluorene scaffold, including the chloro-aryl ring in 9-(3-Chlorophenyl)-9H-fluorene, provide further opportunities for derivatization. The presence of a halogen, such as chlorine, on the phenyl ring offers a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and other functional groups, thereby modifying the electronic and steric properties of the molecule.

For instance, the chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. A more versatile approach is the use of transition metal-catalyzed reactions. For example, a ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has been reported, suggesting the potential for similar transformations on chloro-aryl substituted fluorenes. acs.org Such modifications can be used to extend the π-conjugation of the system, create more complex molecular architectures, and fine-tune the material's properties for specific applications.

Furthermore, the fluorine atoms in tetrafluorinated BOPYPY dyes have been shown to undergo regioselective nucleophilic substitution, with the F2 atom being the most reactive site. nih.gov This highlights the potential for selective functionalization of halogenated aromatic rings within a larger molecular framework.

Synthesis of Spirofluorene Derivatives for Enhanced Structural Rigidity

Spirofluorene derivatives, characterized by two fluorene units linked through a common spiro-carbon at the 9-position, are a class of molecules with enhanced structural rigidity and thermal stability. google.com This rigid, three-dimensional structure effectively suppresses intermolecular interactions and excimer formation, leading to improved performance in organic electronic devices. pku.edu.cn

The synthesis of spirobifluorene and its derivatives can be achieved through several methods. A one-step palladium-catalyzed cross-coupling reaction has been used to synthesize 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF). pku.edu.cn Another approach involves the acid-catalyzed cyclization of a precursor molecule. For example, bromo-9,9'-spirobifluorene can be synthesized from o-bromohalobenzene and bromofluorenone, followed by an acid-catalyzed ring closure. google.com More recently, a direct dehydrative coupling of biaryls and fluorenones mediated by triflic anhydride (B1165640) (Tf₂O) has been developed for the synthesis of spirobifluorenes. rsc.org

The unique architecture of spirofluorenes makes them excellent building blocks for host materials in phosphorescent OLEDs and as blue-light-emitting materials. pku.edu.cn The rigid spiro center helps to maintain a high triplet energy level, which is essential for efficient energy transfer to phosphorescent guest emitters.

Post-Synthetic Modifications of 9-Substituted Fluorenes (e.g., C-H hydroxylation)

Post-synthetic modification refers to the chemical transformation of a pre-existing molecule, in this case, a 9-substituted fluorene. This strategy offers a powerful tool for introducing functional groups that might not be compatible with the initial synthetic conditions.

An example of such a modification is the C-H hydroxylation. While direct C-H hydroxylation of fluorene itself can be challenging, recent advances in catalysis have shown the potential for such transformations. For instance, a nickel(III)-hydroxo complex has been shown to be capable of activating strong C-H bonds. acs.org Although not specifically demonstrated on 9-substituted fluorenes, this type of reactivity opens up possibilities for the late-stage functionalization of these molecules.

Another avenue for post-synthetic modification is the transformation of existing functional groups. For example, a ketone group at the 9-position (fluorenone) can be converted to a variety of other functionalities. organic-chemistry.orgrsc.orgnih.gov Similarly, other substituents introduced at the 9-position can be further elaborated to create more complex and functional molecules. This approach allows for the diversification of a common fluorene-based intermediate into a library of derivatives with a range of properties.

Advanced Materials Applications of Fluorene Derivatives with Conceptual Relevance to 9 3 Chlorophenyl 9h Fluorene

Organic Light-Emitting Diodes (OLEDs) and High Triplet Energy Host Materials

Fluorene (B118485) derivatives are cornerstone materials in the field of organic light-emitting diodes (OLEDs) due to their high fluorescence efficiency, good charge carrier mobility, and excellent thermal stability. nih.govresearchgate.net Their rigid and planar biphenyl (B1667301) structure, bridged by a methylene (B1212753) group, provides a wide energy bandgap, making them particularly suitable as blue light emitters—a critical component for full-color displays and solid-state lighting. mdpi.comresearchgate.net

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, host materials must possess a triplet energy level higher than that of the phosphorescent guest dopant to ensure efficient energy transfer and prevent back-energy transfer. capes.gov.br The π-conjugated framework of fluorene can be tailored to achieve high triplet energies. For instance, creating star-shaped molecules with a 1,3,5-triazine (B166579) core linked to biphenyl units at the meta position can limit π-conjugation, resulting in high triplet energies (up to 2.80 eV). capes.gov.br Bipolar host materials, incorporating both electron-donating (like carbazole) and electron-accepting fragments (like spiro[fluorene-9,9′-phenanthren-10′-one]), have been developed from fluorene derivatives, leading to highly efficient yellow OLEDs with external quantum efficiencies (EQE) exceeding 27%. rsc.org The structural modifications possible with the fluorene backbone allow for fine-tuning of energy levels and charge transport properties, leading to balanced charge recombination and enhanced device performance. nih.govcapes.gov.br

Organic Thin-Film Transistors (OTFTs)

The performance of organic thin-film transistors (OTFTs) is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. acs.org Fluorene derivatives have been extensively investigated for this purpose, demonstrating significant potential due to their favorable electronic properties and processability. chalmers.sepkusz.edu.cn The charge transport characteristics are highly sensitive to the molecular packing and morphology of the thin film. acs.orgnist.gov

Researchers have demonstrated that the electronic and optical properties of fluorene-based materials can be fine-tuned by adjusting the conjugation length, for example, by inserting oligothiophene units between fluorene moieties. pkusz.edu.cn This approach has led to the development of materials with high thermal and oxidative stability. pkusz.edu.cn For instance, 5,5′-bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene (DHFTTF) has achieved a hole mobility as high as 0.12 cm² V⁻¹ s⁻¹ in vacuum-evaporated films. pkusz.edu.cn Further studies on asymmetrically substituted fluorene-bithiophene-fluorene (FTTF) derivatives revealed that the molecular structure directly impacts the film's microstructure, with the conjugated core aligning in direct contact with the substrate surface, a factor that influences charge mobility. acs.orgnist.gov By modifying the fluorene core with different electron-accepting groups, n-channel (electron-transporting) OTFTs have also been fabricated, with one dicyanovinylene-functionalized derivative showing an electron mobility of 0.0055 cm²/Vs. figshare.com

Photovoltaic Devices (e.g., Organic Solar Cells, Dye-Sensitized Solar Cells)

Fluorene-based compounds are versatile materials for photovoltaic applications, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), owing to their strong light absorption and efficient charge transport capabilities. chalmers.seresearchgate.net In OSCs, which often utilize a bulk-heterojunction blend of an electron donor and an electron acceptor, fluorene derivatives have been employed as both oligo- and polymeric donors. chalmers.se The performance of these devices is strongly influenced by the molecular weight of the fluorene polymer; increasing the chain length generally improves optoelectronic properties and device efficiency, though it can also present challenges in solubility and processability. chalmers.se

To overcome the limitations of traditional fullerene-based acceptors in OSCs, such as limited light absorption and high cost, non-fullerene acceptors based on fluorene have been developed. rsc.org Theoretical studies suggest that certain fluorene-based non-fullerene acceptors could offer higher charge separation rates, lower recombination rates, and larger open-circuit voltages compared to fullerene derivatives. rsc.org In the realm of DSSCs, fluorene units have been incorporated into organic dyes, acting either as part of the donor segment or as a π-conjugated linker in a donor-π-acceptor (D-π-A) architecture. researchgate.netntu.edu.tw For example, organic dyes containing fluorene functionalized with imidazole (B134444) chromophores have been used as sensitizers on nanocrystalline TiO₂, achieving moderate power conversion efficiencies. ntu.edu.tw

Chemosensors and Molecular Probes

The inherent fluorescence of fluorene derivatives provides a powerful platform for the development of chemosensors and molecular probes. nih.govrsc.org These sensors operate through mechanisms where interaction with a specific analyte causes a measurable change in the fluorescence signal, such as quenching (turn-off) or enhancement (turn-on). iaea.orgrsc.org This high sensitivity and selectivity make them valuable for detecting a wide range of chemical species, from metal ions to explosives. tandfonline.comresearchgate.net

For example, fluorene derivatives have been engineered to act as selective fluorescent chemosensors for metal ions. tandfonline.com A sensor containing carboxylic acid and cyano binding sites demonstrated sensitivity to Cd(II) ions in solution, with the fluorescence intensity increasing upon complexation. tandfonline.com Another fluorene-based sensor, diethyl 2-(9-fluorenyl) malonate (DEFM), showed a selective fluorescence quenching of 51.7% in the presence of Fe³⁺ ions. iaea.org The principle of fluorescence quenching has also been applied to detect explosives. Nanoaggregates of a conjugated silole polymer containing 9-dicyanomethylenefluorene were used to detect picric acid, a common explosive, with high sensitivity. researchgate.net Furthermore, by incorporating electron-donating and electron-withdrawing groups, fluorene-based probes that exhibit aggregation-induced emission (AIE) have been designed for the rapid detection of cyanide ions. nih.gov

Nonlinear Optical (NLO) Materials for Advanced Photonics

Materials with strong nonlinear optical (NLO) properties are in high demand for advanced photonic technologies, including optical power limiting and multiphoton imaging. ucf.edu Fluorene derivatives have emerged as a promising class of NLO materials due to their extended π-conjugation and the ability to create molecules with a "push-pull" electronic structure, featuring electron-donating (D) and electron-accepting (A) groups. ru.nlacs.org This D-π-A design enhances the molecule's hyperpolarizability, a key factor for NLO activity. ru.nl

A significant NLO phenomenon is two-photon absorption (2PA), where a molecule simultaneously absorbs two photons. ucf.edu Fluorene derivatives have been synthesized that exhibit large 2PA cross-sections. For instance, a fluorene derivative functionalized with a nitro (NO₂) electron-withdrawing group displayed a 2PA cross-section of 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu Theoretical studies have confirmed that the terminal groups play a crucial role; derivatives ending with a nitro group (–NO₂) show significantly enhanced 2PA cross-sections and superior optical limiting capabilities compared to those with dimethylamino (–N(CH₃)₂) groups. pku.edu.cn The rigid, V-shaped geometry of fluorenone-based materials is also advantageous, as it facilitates non-centrosymmetric crystal packing, which is essential for second-order NLO effects like second-harmonic generation (SHG). ru.nl

Applications in Optical and 3D Data Storage

The development of advanced data storage technologies is moving beyond traditional binary (0 or 1) systems to explore multilevel data encoding. Molecular systems with multiple, distinct, and addressable states are ideal candidates for such applications. chemistryworld.com Fluorescent molecules, in particular, offer a promising avenue. The ability to design molecules that can exist in several fluorescent states (e.g., different emission colors or on/off states) opens the door to quaternary or even higher-order data storage. chemistryworld.com

While specific research on 9-(3-Chlorophenyl)-9H-fluorene for data storage is not prominent, the fundamental properties of fluorene derivatives are conceptually relevant. Fluorene-based materials can be designed to exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but highly fluorescent in the solid state. nih.gov This switchable fluorescence provides a clear on/off state suitable for data recording. By synthesizing different derivatives with distinct emission wavelengths, it is conceivable to create a multi-color system where each color represents a different data state, enabling higher-density optical information storage. The use of AIE-active fluorene derivatives has been proposed for applications in data security. nih.gov

Materials Exhibiting Aggregation-Induced Emission (AIE) Enhancement

A common problem with many fluorescent dyes is a phenomenon known as aggregation-caused quenching (ACQ), where their emission efficiency dramatically decreases in the aggregated or solid state due to π–π stacking interactions. nih.gov In contrast, materials that exhibit aggregation-induced emission (AIE) are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation. researchgate.netrsc.org This unique property makes AIE-active materials, or "AIEgens," highly desirable for applications requiring strong solid-state emission, such as OLEDs and chemical sensors. nih.gov

Fluorene has been used as a core structure for designing AIE-active molecules. The AIE effect can be induced by making slight structural modifications. nih.govrsc.org For example, synthesizing fluorene derivatives with strong electron-donating groups can create a push-pull electronic structure that restricts intramolecular rotation in the aggregated state, leading to enhanced fluorescence. nih.gov Introducing bulky, rotatable groups like tetraphenylethylene (B103901) (TPE) or o-carborane (B102288) units to the fluorene scaffold is another effective strategy. researchgate.netrsc.org These bulky substituents prevent close π-π stacking in the solid state while restricting intramolecular rotations, which are non-radiative decay pathways, thereby activating the radiative decay channel and "turning on" the fluorescence. rsc.org This principle has been used to create AIE luminogens with tunable fluorescence colors from blue to yellow. rsc.org

Future Research Directions and Emerging Areas in 9 3 Chlorophenyl 9h Fluorene Chemistry

Development of Novel and Sustainable Synthetic Routes for Fluorene (B118485) Derivatization

The synthesis of 9-substituted fluorene derivatives, including 9-(3-Chlorophenyl)-9H-fluorene, is moving towards more environmentally friendly and efficient methods. Current research is centered on refining existing synthetic protocols and developing new, sustainable alternatives to traditional approaches.

One major area of focus is the advancement of transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura and Negishi couplings have proven effective for the arylation of the C9 position of fluorene. These methods offer high yields and good functional group tolerance, making them valuable tools for creating a diverse range of 9-aryl-9H-fluorene compounds.

Another key development is the exploration of C-H bond activation as a more direct and atom-economical approach. This strategy aims to directly couple aryl groups with the C-H bonds of the fluorene core, eliminating the need for pre-functionalized starting materials and thereby reducing waste. The development of robust and selective catalysts for this process is a critical area of ongoing research.

Furthermore, there is a growing interest in photoredox catalysis as a sustainable method for fluorene derivatization. This approach utilizes light to drive chemical reactions, often under mild conditions, offering a greener alternative to traditional thermal methods. The application of photoredox catalysis to the synthesis of this compound and its analogues holds promise for developing more energy-efficient and environmentally benign synthetic routes.

Exploration of Advanced Catalytic Methodologies for Selective Functionalization

The selective functionalization of the this compound molecule is crucial for fine-tuning its properties for specific applications. Researchers are exploring advanced catalytic methodologies to achieve precise control over where chemical modifications occur on both the fluorene core and the pendant chlorophenyl ring.

A significant area of investigation involves the use of palladium and other transition metal catalysts to selectively activate and functionalize specific C-H bonds on the fluorene backbone. By carefully designing ligands and controlling reaction conditions, it is possible to direct the functionalization to desired positions, such as the 2, 4, 5, or 7 positions. This allows for the synthesis of complex fluorene derivatives with tailored electronic and steric properties.

In addition to C-H functionalization, efforts are being made to develop catalytic systems for the selective transformation of the chloro-substituent on the phenyl ring. This would enable the introduction of a wide variety of functional groups at this position, further expanding the chemical space accessible from this compound and allowing for the creation of molecules with highly specific functionalities.

In-depth Theoretical Modeling and Predictive Design for Targeted Material Properties

Computational modeling has become an indispensable tool in the design and development of new materials based on this compound. Theoretical calculations allow researchers to predict the properties of novel compounds before they are synthesized, saving time and resources.

Density Functional Theory (DFT) is widely used to calculate the electronic properties of fluorene derivatives, such as their HOMO and LUMO energy levels, which are critical for applications in organic electronics. These calculations help in designing molecules with optimal energy level alignment for efficient charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Time-dependent DFT (TD-DFT) is employed to predict the photophysical properties of these compounds, including their absorption and emission spectra. This is particularly important for developing new fluorescent materials for sensing and imaging applications, as well as for designing new emitters for OLEDs with specific colors.

Molecular dynamics simulations are also used to study the intermolecular interactions and solid-state packing of this compound derivatives. Understanding how these molecules arrange themselves in thin films is crucial for predicting their charge transport properties and for designing materials with improved device performance.

Investigation of Novel Materials Applications Based on Optimized Electronic and Structural Characteristics

The unique combination of electronic and structural properties of this compound makes it a promising platform for a variety of advanced materials applications. Research is focused on leveraging these properties to create novel materials with enhanced performance.

One of the most promising areas is in the development of materials for organic electronics. The fluorene core is known for its high charge carrier mobility and blue emission, making it an excellent building block for OLEDs. The 3-chlorophenyl group can be used to tune the electronic properties and improve the stability of the resulting devices. By further optimizing the molecular structure, researchers are working to create highly efficient and durable materials for next-generation displays and lighting.

In the field of organic photovoltaics, this compound derivatives are being explored as both electron donor and acceptor materials. Their tunable energy levels and broad absorption spectra make them attractive candidates for use in the active layer of solar cells. The goal is to design molecules that can efficiently absorb sunlight and convert it into electricity.

Q & A

Q. What are the established synthetic routes for 9-(3-Chlorophenyl)-9H-fluorene, and how can purity be optimized?

The compound is synthesized via acid-catalyzed chlorination of 9-(3-chlorophenyl)-9-fluorenol. A method adapted from Curtin and Hurwitz involves treating the fluorenol derivative with concentrated HCl in a non-polar solvent (e.g., petroleum ether) at reflux, achieving yields up to 95% after recrystallization . Key parameters include:

ParameterCondition/ValueReference
Starting material9-(3-Chlorophenyl)-9-fluorenol
CatalystHCl (concentrated)
SolventPetroleum ether (bp 80–110°C)
RecrystallizationPetroleum ether
Yield95%

Purification : Leverage solubility differences between 9H-fluorene derivatives and byproducts. For example, dichloromethane (density: 1.32 g/mL, bp 39–40°C) effectively separates polar impurities . Confirm purity via NMR and X-ray crystallography (e.g., intramolecular C–H⋯Cl interactions observed in related structures) .

Q. How can researchers characterize this compound structurally?

  • NMR : Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and the chlorophenyl substituent.
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and dihedral angles between fluorene and chlorophenyl groups (e.g., ~72° in analogous compounds) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 242.31 for C19_{19}H14_{14}Cl) using electron ionization .

Advanced Research Questions

Q. What mechanisms govern the thermodynamic stability of this compound under varying conditions?

  • Acid-base stability : Determine pKa in THF using equilibration experiments with strong bases (e.g., potassium salts). For related fluorene derivatives, pKa values in THF are ~28, comparable to 9-(perfluorophenyl)-9H-fluorene .
  • Bond dissociation energy (BDFE) : Calculate BDFE for C(sp3^3)–H bonds via DFT (B3LYP/def2-TZVP) and experimental cyclic voltammetry. For example, BDFE values for pseudobenzylic C–H bonds in analogous complexes range from 56–70 kcal/mol .

Q. How does this compound degrade under photooxidative conditions?

Under UV light in the presence of O2_2 and H2_2O, the compound undergoes:

Hydroperoxidation : Forms 9-hydroperoxyfluorene intermediates .

Ketone formation : Stable photooxidation yields 9-fluorenone (confirmed via GC-MS and IR) .

Degradation PathwayProductAnalytical MethodReference
Photooxidation9H-Fluorene-9-oneGC-MS, IR
Hydroperoxidation9-HydroperoxyfluoreneLC-MS

Q. What catalytic strategies enable derivatization of this compound into complex polyaromatic systems?

  • Cyclization : Use Au(I) or GaCl3_3 catalysts to convert 9-(3-phenylprop-2-ynyl)-9H-fluorene derivatives into fluoranthenes (e.g., 3-phenylfluoranthene) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce functional groups at the chlorophenyl position .

Q. How do computational models predict the reactivity of this compound in radical-mediated systems?

DFT studies reveal that radical-radical reactions (e.g., benzyl + phenyl radicals) form intermediates like diphenylmethane, which rearrange into fluorene derivatives. These models align with experimental observations in gas-phase syntheses .

Q. What contradictions exist in reported data on fluorene derivatives, and how can they be resolved?

  • Synthetic yields : Discrepancies in recrystallization efficiency (e.g., 73–75°C vs. literature 78–79°C ) may arise from solvent purity or cooling rates.
  • BDFE values : Differences between computational (66 kcal/mol) and experimental (70 kcal/mol) results highlight the need for multi-method validation (e.g., spectroelectrochemistry + DFT).

Q. Methodological Recommendations

  • Synthesis : Optimize HCl stoichiometry and solvent polarity to minimize byproducts.
  • Characterization : Combine XRD with 1^1H-1^1H COSY NMR to resolve overlapping aromatic signals.
  • Stability studies : Use controlled UV chambers with O2_2/H2_2O monitoring for reproducible photooxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.